Safinamide-d4-1 is classified as a biochemical reagent and is specifically designed for use as an internal standard in the quantification of safinamide during analytical procedures such as gas chromatography or liquid chromatography coupled with mass spectrometry. The compound is synthesized to provide enhanced accuracy and reliability in pharmacokinetic studies by allowing precise measurement of safinamide levels in biological samples .
The synthesis of safinamide-d4-1 involves the incorporation of deuterium atoms into the safinamide structure, enhancing its stability and allowing for differentiation during mass spectrometric analysis. The synthetic pathway typically includes the following steps:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
Safinamide-d4-1 participates in various chemical reactions typical of monoamine oxidase B inhibitors. It primarily acts by binding to the enzyme's active site, inhibiting its activity, which leads to increased levels of neurotransmitters such as dopamine in the brain.
Key reactions include:
These reactions are crucial for understanding the pharmacological effects of safinamide in therapeutic contexts .
The mechanism of action for safinamide-d4-1 involves several key processes:
Safinamide-d4-1 exhibits several notable physical and chemical properties:
These properties make safinamide-d4-1 an effective internal standard for quantitative analysis in pharmacokinetic studies .
Safinamide-d4-1 serves multiple scientific purposes:
Isotopic labeling leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit ~6-10 times greater stability than hydrogen-carbon bonds due to reduced zero-point vibrational energy. This decreased bond dissociation energy directly impedes enzymatic cleavage, particularly in cytochrome P450 (CYP)-mediated oxidations—the primary route for xenobiotic metabolism. Consequently, deuterated compounds often display:
Table 1: Impact of Deuterium Substitution on Pharmacokinetic Parameters
Isotopic Effect | Mechanistic Basis | Research Application |
---|---|---|
Kinetic Isotope Effect | Reduced C-D bond cleavage rate vs. C-H | Metabolic pathway identification |
Mass Spectrometry Signature | Distinct molecular ion clusters (e.g., M+4) | Quantitation in biological matrices |
Altered Lipophilicity | Minor changes in logP (≈0.1 unit per D) | Passive diffusion and protein binding studies |
These properties position deuterated tracers like Safinamide-d4-1 as critical tools for:
Safinamide (branded as Xadago®) emerged as a multimodal anti-Parkinsonian agent combining reversible monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 0.098 µM) with voltage-gated sodium channel blockade and glutamate release modulation [1] [9]. Its therapeutic efficacy in managing "off" episodes in levodopa-treated patients stems from dual dopaminergic stabilization and excitotoxicity reduction [5] [9].
Safinamide-d4-1 (chemical name: N-{4-[(3-fluorobenzyl)oxy]benzyl}-D4-alaninamide; synonyms: FCE 26743-d4-1, EMD 1195686-d4-1) incorporates four deuterium atoms at the methyl positions of the alaninamide moiety—sites highly susceptible to oxidative metabolism. With molecular formula C₁₇H₁₅D₄FN₂O₂ and molecular weight 306.37 g/mol, this isotopolog shares identical protein binding (88–90%) and target affinity with non-deuterated Safinamide [1] [6].
Deuteration enabled definitive mapping of Safinamide’s biotransformation network. Primary pathways include:
Table 2: Impact of Deuteration on Key Safinamide Metabolic Pathways
Metabolite | Enzyme Responsible | Deuterium Effect | Quantitation Advantage |
---|---|---|---|
NW-1153 | Hepatic amidases | Delayed hydrolysis via KIE | M+4 signature distinguishes from background |
NW-1199 | CYP3A4/5 | Altered kinetics due to benzylic deuteration | Detects drug-transporter interactions |
Glucuronides | UGT1A9, UGT2B7 | Unaffected (non-CYP pathway) | Confirms metabolic shunting |
In vitro studies demonstrate deuterium’s protective effect: the C-D bonds at methyl positions reduce the rate of dealkylation by 2.3-fold, shifting clearance toward glucuronidation—a pathway with lower toxicity risk [1] [5]. This metabolic diversion validated using deuterated tracers supports design of next-generation analogs with optimized safety profiles.
Synthesis of Safinamide-d4-1 employs deuterated precursors like [²H₄]-alanine under reductive amination conditions. Critical quality metrics include:
Suppliers like MedChemExpress (CAS 2748522-33-8), Sussex Research (CAS 1147299-69-1), and BOC Sciences (CAS 1147299-63-5) provide material certified via:
This synthetic precision enables deployment in quantitative ADME studies, where liquid chromatography-tandem mass spectrometry (LC-MS/MS) leverages the 4-Da mass shift to achieve detection limits <1 ng/mL in plasma—unattainable with unlabeled Safinamide due to matrix interference [4] [7].
Safinamide-d4-1 retains target engagement profiles matching the parent drug:
Equipotency confirms deuterium’s inertness in pharmacodynamic interactions, establishing Safinamide-d4-1 as a mechanistically faithful tracer. Ongoing studies employ it to quantify blood-brain barrier penetration and intracellular disposition kinetics—parameters critical for predicting clinical efficacy of novel deuteration candidates [3] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: